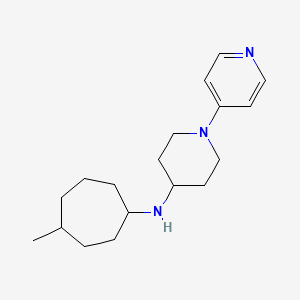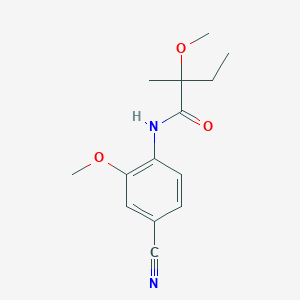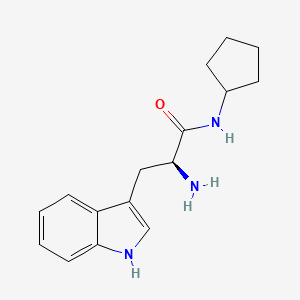
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide, also known as GW842166X, is a potent and selective antagonist of the cannabinoid receptor 1 (CB1) that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that modulates the activity of various intracellular signaling pathways. CB1 receptors are predominantly expressed in the brain, where they regulate neurotransmitter release and synaptic plasticity. However, CB1 receptors are also expressed in peripheral tissues, such as adipose tissue, liver, and pancreas, where they modulate lipid and glucose metabolism. This compound binds to the CB1 receptor with high affinity and blocks the binding of endogenous cannabinoid ligands, such as anandamide and 2-arachidonoylglycerol, thereby inhibiting CB1-mediated signaling.
Biochemical and Physiological Effects
This compound has been shown to exert multiple biochemical and physiological effects, depending on the tissue and cell type. In the brain, this compound has been shown to reduce food intake and body weight by inhibiting the activity of the mesolimbic dopaminergic pathway, which is involved in the reward and motivation of feeding behavior. In adipose tissue, this compound has been shown to reduce lipogenesis and increase lipolysis, resulting in decreased fat accumulation. In the liver, this compound has been shown to reduce gluconeogenesis and increase glycogen synthesis, resulting in improved glucose homeostasis. In the pancreas, this compound has been shown to increase insulin secretion and improve beta-cell function, resulting in improved glucose tolerance.
Advantages and Limitations for Lab Experiments
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, its well-established synthesis method, and its extensive preclinical characterization. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects on other G protein-coupled receptors, and its limited bioavailability and pharmacokinetic profile in vivo. These limitations should be taken into consideration when designing experiments and interpreting the results.
Future Directions
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several potential future directions for research, including its clinical development as a novel therapy for obesity and metabolic disorders, its use as a tool compound for investigating the role of CB1 receptors in various physiological processes, and its modification to improve its pharmacokinetic and pharmacodynamic properties. Moreover, this compound may have applications in other fields, such as neurobiology, oncology, and immunology, where CB1 receptors have been implicated in various pathological conditions. Further research is needed to fully elucidate the therapeutic potential of this compound and its underlying mechanisms of action.
Synthesis Methods
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide can be synthesized using a multi-step process that involves the coupling of an indole derivative with a cyclopentylamine intermediate. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The purity and yield of the compound can be optimized by adjusting the reaction conditions and the choice of solvents.
Scientific Research Applications
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. CB1 receptors are widely expressed in the central nervous system and peripheral tissues, and their activation has been implicated in the regulation of appetite, energy metabolism, and glucose homeostasis. This compound has been shown to reduce food intake, body weight, and adiposity in preclinical models of obesity, without causing adverse effects on locomotor activity or cardiovascular function. Moreover, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, suggesting its potential as a novel insulin sensitizer.
properties
IUPAC Name |
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-14(16(20)19-12-5-1-2-6-12)9-11-10-18-15-8-4-3-7-13(11)15/h3-4,7-8,10,12,14,18H,1-2,5-6,9,17H2,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDUMKWGDVCGR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

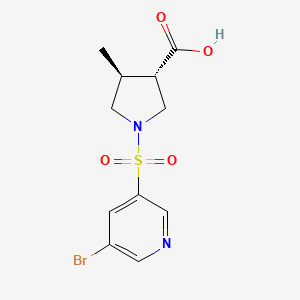



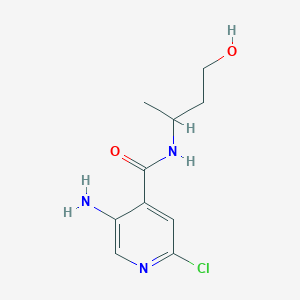

![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
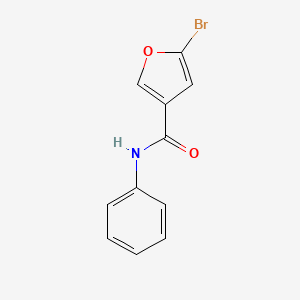
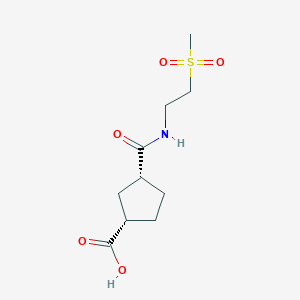
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
